

spiking protocol for Metalaxyl- $^{13}\text{C}_6$ in analytical methods

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Compound Focus: Metalaxyl- $^{13}\text{C}_6$

CAS No.: 1356199-69-3

Cat. No.: S1799545

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Introduction to Metalaxyl- $^{13}\text{C}_6$

Metalaxyl- $^{13}\text{C}_6$ is a carbon-13 labeled isotopologue of the fungicide metalaxyl, where six carbon atoms in the phenyl ring are replaced by the ^{13}C isotope [1] [2]. This compound is primarily used as an **internal standard (IS)** in quantitative mass spectrometry to achieve high precision and accuracy, particularly through the technique of **isotope dilution mass spectrometry (IDMS)** [1].

The core advantage of using Metalaxyl- $^{13}\text{C}_6$ is that it possesses nearly identical physical and chemical properties to the native metalaxyl, ensuring it behaves the same way during sample preparation and analysis. However, its distinct mass allows the mass spectrometer to differentiate it. This enables chemists to precisely correct for analyte loss during sample workup and to overcome **matrix effects**—the suppression or enhancement of ionization signal caused by co-extracted compounds from complex samples—which are a major challenge in pesticide residue analysis [1] [3].

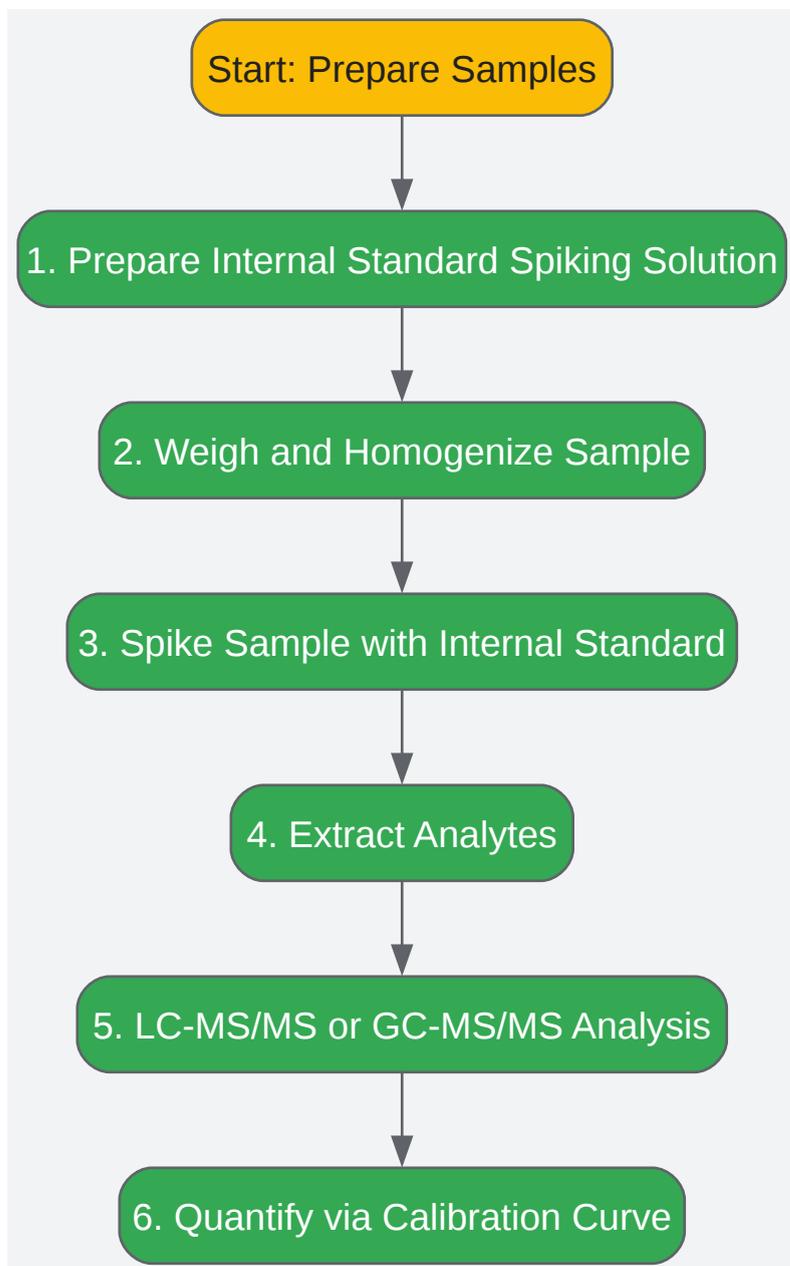
Key Chemical and Physical Properties

The table below summarizes the key characteristics of Metalaxyl- $^{13}\text{C}_6$.

Property	Specification
CAS Number	1356199-69-3 [4] [2] [5]
Molecular Formula	C ₉ ¹³ C ₆ H ₂₁ NO ₄ [4] [5]
Molecular Weight	285.29 g/mol [4] [5]
Physical Form	Neat solid [1]
Melting Point	69 - 73 °C [1] [2]
Assay (Purity)	≥98.0% (HPLC) [1]
Storage	-20°C [1] [5]

Detailed Spiking Protocol for Sample Analysis

This protocol outlines the use of Metalaxyl-¹³C₆ for quantifying metalaxyl in a complex plant matrix (e.g., dried cannabis flower), based on a validated method from the literature [3]. The general workflow is also illustrated in the diagram below.



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Materials and Reagents

- **Internal Standard:** Metalaxyl-¹³C₆ (≥98.0% purity) [1].
- **Solvent:** Acetonitrile, Optima grade or equivalent [3].
- **Samples:** Dried and homogenized plant material.
- **Calibration Standards:** Native metalaxyl analytical standard.

Step-by-Step Procedure

• Prepare Internal Standard Spiking Solution

- Dissolve the Metalaxyl-¹³C₆ neat solid in acetonitrile to prepare a primary stock solution (e.g., 100 µg/mL) [3].
- Further dilute this stock solution with acetonitrile to create a working spiking solution at a concentration suitable for fortifying samples. The cited study used a **Master Calibration Solution at 8.33 µg/mL**, which was then serially diluted for calibration standards [3].

• Weigh and Homogenize Sample

- Accurately weigh a representative portion of the dried, homogenized sample into an appropriate extraction tube. The cited study used cryogenically homogenized cannabis flower [3].

• Spike Sample with Internal Standard

- **Critical Step:** Add a known, consistent volume of the Metalaxyl-¹³C₆ working spiking solution to the sample **before** starting the extraction process. This allows the IS to track the native metalaxyl through every subsequent step [1] [3].
- The amount added should be chosen to match the expected concentration range of the native analyte in the samples. The cited study spiked samples before the extraction and workup process [3].

• Extract Analytes

- Proceed with your chosen extraction method (e.g., QuEChERS or solvent extraction). The cited study vortexed and centrifuged samples with acetonitrile, followed by a dispersive Solid-Phase Extraction (dSPE) cleanup step for the GC-MS/MS analysis [3].
- Since the Metalaxyl-¹³C₆ is present during extraction, any losses of native metalaxyl will be mirrored by proportional losses of the IS, correcting for recovery inefficiencies [1].

• Instrumental Analysis (LC-MS/MS or GC-MS/MS)

- Inject the final sample extract into the LC-MS/MS or GC-MS/MS system.
- **Example LC-MS/MS conditions from literature [3]:**
 - **Column:** Acclaim Polar Advantage II (2.2 µm, 2.1 mm × 100 mm).
 - **Mobile Phase:** (A) 3 mM ammonium formate in water + 0.1% formic acid; (B) 3 mM ammonium formate in methanol + 0.02% formic acid.
 - **Gradient:** 16-minute elution program.
- **Example GC-MS/MS conditions from literature [3]:**

- **Column:** TG-5SILMS (30 m × 0.25 mm × 0.25 μm).
 - **Carrier Gas:** Helium at 1.2 mL/min.
 - **Oven Program:** Ramped from 40°C to 325°C over 30.3 minutes.
- **Quantification via Calibration Curve**
 - Prepare a matrix-matched calibration curve by spiking a blank matrix (matrix free of native metalaxyl) with both the native metalaxyl standard and a **fixed amount of Metalaxyl-¹³C₆** (the same amount added to samples) [3].
 - The calibration curve is generated by plotting the **peak area ratio (native metalaxyl / Metalaxyl-¹³C₆)** against the concentration of native metalaxyl.
 - The concentration of metalaxyl in unknown samples is determined by calculating the peak area ratio in the sample and interpolating it from this calibration curve.

Application Notes & Best Practices

- **Overcoming Matrix Effects:** The primary benefit of this protocol is the compensation for matrix effects. Any ion suppression/enhancement affecting native metalaxyl will similarly affect the co-eluting Metalaxyl-¹³C₆, and the area ratio used for quantification will remain stable, leading to more accurate and reliable results [1].
- **Scope of Application:** While this protocol is based on cannabis analysis [3], the same IDMS principle is directly applicable to other complex matrices. For instance, ¹³C₆-metalaxyl has also been successfully used as an internal surrogate in the multiclass analysis of pesticides and semi-volatile compounds in wine [6].
- **Handling and Storage:** The compound has a limited shelf life, and the expiry date on the label should be observed. It must be stored at **-20°C** to maintain stability [1] [5].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need information on adapting this method to a specific matrix, please feel free to ask.

Reference List

- *Sigma-Aldrich: Metalaxyl-(phenyl-13C6), PESTANAL, analytical standard.* (2025). Describes the compound's properties and explains the principle and advantage of Isotope Dilution Mass Spectrometry (IDMS).
- *Quantitative determination and validation of 96 pesticides in cannabis....* (2025). Provides a real-world validated method for pesticide analysis in a complex matrix, including specific details on sample

preparation, spiking, instrumentation, and the use of internal standards.

- *Multiclass semi-volatile compounds determination in wine by GC....* (2016). Demonstrates the use of ¹³C₆-metalaxyl as an internal surrogate in a different complex matrix (wine), showing the broader applicability of the protocol.
- *Biosynth: **Metalaxyl-13C6***. Contains key chemical identifiers and properties, including molecular formula, weight, and CAS number.
- *PubChem: **Metalaxyl-13C6***. (2017). A secondary source for basic chemical information.
- *Chem960: **Metalaxyl-13C6***. Provides a comprehensive summary of chemical names, identifiers, and computed properties.
- *PeptideDB: **Metalaxyl-13C6***. (2025). Lists physicochemical properties and detailed solubility data for laboratory use.

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